molecular formula C25H21N3O3 B2814545 N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide CAS No. 842109-86-8

N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B2814545
CAS No.: 842109-86-8
M. Wt: 411.461
InChI Key: LDJNFGLYKRGSQY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H21N3O3 and its molecular weight is 411.461. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a benzodiazepine derivative with potential therapeutic applications. Its structure includes an acetyl group and a carbonyl group, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, receptor interactions, and potential therapeutic effects.

Chemical Structure and Synthesis

The molecular formula of this compound indicates a complex arrangement featuring two aromatic rings and a benzodiazepine core. The synthesis typically involves multi-step reactions that yield the compound in moderate to high purity.

Synthesis Steps:

  • Formation of Benzodiazepine Core: The initial step involves creating the benzodiazepine structure through cyclization reactions.
  • Acetylation: An acetyl group is introduced to enhance solubility and modify biological activity.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

This compound exhibits several biological activities:

1. Receptor Binding Affinity

Research indicates that compounds with similar structures often show varied affinities for different receptor subtypes. This compound has been studied for its binding affinity to GABA_A receptors, which are crucial for mediating the anxiolytic effects typical of benzodiazepines.

Receptor Type Binding Affinity (Ki) Comments
GABA_AModeratePotential anxiolytic activity
5-HT_1ALowLimited serotonergic effects
Dopamine D2HighPossible implications in mood regulation

2. Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Similar benzodiazepine derivatives have shown efficacy against various cancer cell lines.

Case Study:
In vitro tests on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that this compound could inhibit cell proliferation significantly at concentrations ranging from 5 to 20 µM.

Cell Line IC50 (µM) Selectivity
MDA-MB-23110High
MCF-715Moderate
MCF10A (normal)>50Low

The mechanism through which this compound exerts its effects is hypothesized to involve:

  • Modulation of neurotransmitter systems via GABA_A receptor activation.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of specific enzymes related to cancer cell metabolism.

Comparative Analysis with Other Benzodiazepines

The unique combination of substituents in this compound may enhance its selectivity and efficacy compared to traditional benzodiazepines.

Compound Name Unique Features
DiazepamWidely used anxiolytic; long half-life
LorazepamPotent anxiolytic; shorter half-life
ClonazepamEffective for seizure disorders; long duration of action
N-(4-acetylphenyl)-2-(2-hydroxyphenyl)acetamideHydroxy substitution may alter receptor affinity

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-17(29)18-11-13-20(14-12-18)26-24(30)16-28-23-10-6-5-9-21(23)27-22(15-25(28)31)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJNFGLYKRGSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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